Potassium bifluoride
Description
Contextualization of Potassium Bifluoride in Contemporary Chemical Synthesis
This compound is extensively utilized in modern chemical synthesis, primarily as a potent fluorinating agent and a versatile catalyst. In organic synthesis, it plays a crucial role in introducing fluorine atoms into organic molecules, a process vital for modifying the properties of compounds used in pharmaceuticals, agrochemicals, and advanced materials df-chemicals.comriverlandtrading.comrsc.orgrsc.org. Its application in nucleophilic fluorination reactions facilitates the replacement of various functional groups with fluorine, leading to the formation of valuable fluoroaromatics and aliphatic fluorides df-chemicals.comriverlandtrading.com. Furthermore, recent research has demonstrated its efficacy in gold-catalyzed hydrofluorination of terminal alkynes, offering a more accessible, safer, and water-free method for synthesizing monofluoroalkenes rsc.orgrsc.orgrsc.org.
Beyond its role as a fluorinating agent, this compound serves as an effective catalyst in several chemical transformations. It is employed to activate fluorinated reagents and has been utilized in the alkylation of aromatic compounds df-chemicals.comrxchemicals.comdatainsightsmarket.com. Its catalytic activity extends to polymerization reactions and, notably, to sulfur(VI) fluoride (B91410) exchange (SuFEx) reactions, where it facilitates the synthesis of polysulfates and polysulfonates with improved efficiency and reduced catalyst loading compared to other methods samaterials.comescholarship.orgchemicalbook.com.
This compound also finds critical applications in electrochemical processes. It functions as a conductive medium and a source of fluoride ions in electrolysis, essential for the production of fluorine gas and in electrofluorination reactions for creating fluorinated organic compounds df-chemicals.comrxchemicals.comdf-chemicals.com. Additionally, it is used as a precursor for generating anhydrous hydrogen fluoride (HF) in specialized synthetic routes . In materials science and surface treatment, KHF₂ is employed as an etchant for glass and semiconductor wafers, a cleaning and brightening agent for metal surfaces (particularly aluminum), and as a flux in soldering and brazing operations, promoting strong and clean metal joints riverlandtrading.comrxchemicals.comdatainsightsmarket.comsolvay.commultichemexports.comchemkraft.ir.
Evolution of Research Perspectives on this compound
The research perspective on this compound has evolved significantly, moving from its early recognition as a fundamental inorganic salt to its current status as a sophisticated reagent and catalyst in cutting-edge chemical research. Historically, this compound was known as one of the few acid fluorides of potassium prior to the isolation of elemental fluorine rsc.org. Over time, its utility as a source of fluoride ions has been increasingly appreciated, particularly in the context of green chemistry. The ACS Green Chemistry Institute has recognized this compound as an ideal fluorination reagent due to its broad utility, scalability, and environmentally friendlier profile compared to some traditional fluorinating agents rsc.orgrsc.org.
Recent research has focused on harnessing its catalytic potential, exploring its effectiveness in complex organic transformations such as gold-catalyzed hydrofluorination and SuFEx polymerization rsc.orgrsc.orgrsc.orgescholarship.org. These studies highlight a shift towards utilizing KHF₂ for more precise and efficient synthetic methodologies. Furthermore, its application in electrochemical processes is an area of growing interest, with research investigating its performance as an electrolyte in advanced battery technologies and in the synthesis of specialized fluorine-containing compounds df-chemicals.com. The development of methods for producing high-purity this compound has also been a subject of research, driven by the demand for its applications in high-tech industries like electronics and advanced materials datainsightsmarket.comglobalgrowthinsights.com.
Scope and Significance of this compound in Academic Disciplines
The scope of this compound's significance spans multiple academic disciplines, reflecting its broad utility and unique chemical characteristics.
Organic Chemistry: KHF₂ is a cornerstone reagent for introducing fluorine into organic molecules. This is critical for the synthesis of fluorinated pharmaceuticals, agrochemicals, and specialty polymers, where fluorine incorporation profoundly impacts biological activity, stability, and material properties df-chemicals.comriverlandtrading.comrsc.orgrsc.org. Its role in catalyzed reactions, such as hydrofluorination, expands the synthetic chemist's toolkit for creating complex fluorinated structures.
Inorganic Chemistry: Within inorganic chemistry, this compound is important for the production of other inorganic fluorides and for its role in electrolytic processes, including the generation of elemental fluorine and various fluorine-containing compounds df-chemicals.comrxchemicals.comdf-chemicals.com. Its bifluoride anion (HF₂⁻) is a subject of study in its own right, offering insights into hydrogen bonding and ionic interactions.
Materials Science: this compound is vital in materials science for its etching capabilities, particularly in the glass industry for creating special optical glasses and decorative finishes, and in the semiconductor industry for etching silicon wafers riverlandtrading.comrxchemicals.comdatainsightsmarket.comsamaterials.comchemkraft.ir. Its use in metal surface treatments, such as cleaning and brightening aluminum, also contributes to the development of advanced materials and coatings.
Electrochemistry: In electrochemistry, KHF₂ serves as a key electrolyte component in various processes, including electroplating and the production of fluorine gas. Ongoing research explores its potential in next-generation battery technologies, leveraging its conductivity and chemical compatibility df-chemicals.com.
General Chemical Research: Across academic research, this compound is valued for its unique properties as a stable source of fluoride ions and its catalytic activity. Its application in fundamental studies of reaction mechanisms and the development of new synthetic methodologies continues to drive innovation escholarship.orgglobalgrowthinsights.com.
Structure
2D Structure
Properties
IUPAC Name |
potassium;fluoride;hydrofluoride | |
|---|---|---|
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InChI |
InChI=1S/2FH.K/h2*1H;/q;;+1/p-1 | |
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InChI Key |
VBKNTGMWIPUCRF-UHFFFAOYSA-M | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F.[F-].[K+] | |
| Source | PubChem | |
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Molecular Formula |
F2HK, KHF2 | |
| Record name | POTASSIUM BIFLUORIDE | |
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| Record name | Potassium bifluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Potassium_bifluoride | |
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DSSTOX Substance ID |
DTXSID10894159 | |
| Record name | Potassium fluoride (K(HF2)) | |
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Molecular Weight |
78.1031 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Potassium bifluoride appears as colorless crystals, corrosive to tissues, etches glass., Dry Powder; Liquid, Solid; [Merck Index] Colorless solid; [CAMEO] White odorless crystalline powder; [Alfa Aesar MSDS] | |
| Record name | POTASSIUM BIFLUORIDE | |
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| Record name | Potassium fluoride (K(HF2)) | |
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CAS No. |
7789-29-9 | |
| Record name | POTASSIUM BIFLUORIDE | |
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| Record name | Potassium bifluoride | |
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| Record name | Potassium fluoride (K(HF2)) | |
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| Record name | Potassium hydrogendifluoride | |
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| Record name | POTASSIUM BIFLUORIDE | |
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Synthesis Methodologies and Production Research
Fundamental Chemical Reactions for Potassium Bifluoride Synthesis
The foundational chemistry for producing this compound involves the neutralization and subsequent reaction of potassium bases with hydrofluoric acid.
The most common synthetic routes utilize potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) as the potassium source, reacting them with hydrofluoric acid (HF).
Reaction with Potassium Hydroxide (KOH): The reaction between potassium hydroxide and hydrofluoric acid typically proceeds according to the following stoichiometry: 2 HF + KOH → K[HF₂] + H₂O wikipedia.orgnucleos.com In aqueous media, this process can be viewed as a two-step neutralization. Initially, KOH reacts with HF to form potassium fluoride (B91410) (KF) and water: KOH + HF → KF + H₂O The resulting potassium fluoride solution is then further acidified with excess hydrofluoric acid, typically to a pH of 2–3, to promote the formation of this compound .
Reaction with Potassium Carbonate (K₂CO₃): When potassium carbonate is used, the reaction with hydrofluoric acid yields this compound, carbon dioxide, and water: K₂CO₃ + 4 HF → 2 KHF₂ + CO₂ ↑ + H₂O wikipedia.org Potassium carbonate can also be employed in conjunction with potassium hydroxide or potassium bicarbonate in slurry processes for recycling spent this compound materials google.com.
The reactions involved in this compound synthesis are notably exothermic, necessitating careful temperature management. The reaction between potassium bases and hydrofluoric acid releases significant heat df-chemicals.com. To control this exothermicity and prevent unwanted side reactions or decomposition, cooling is often applied during the addition of hydrofluoric acid .
The thermal stability of this compound is also a key consideration. Upon heating, this compound decomposes to yield potassium fluoride and hydrogen fluoride gas (KHF₂ → HF + KF) wikipedia.orgnucleos.com. This decomposition typically initiates after the compound melts and occurs at elevated temperatures, with HF release observed at temperatures above 310°C psu.edurxchemicals.com. The standard enthalpy of formation for this compound has been reported as −417.26 kJ/mol wikipedia.org. The reversibility of the reaction MF + HF ⇌ M[HF₂] highlights the dynamic equilibrium influencing the formation and decomposition of these bifluorides psu.edu. Furthermore, the thermal stability of alkali metal bifluorides generally increases with larger cation radii, correlating with the strength of their hydrogen bonds psu.edu.
Advanced Synthetic Protocols
To overcome limitations of aqueous synthesis, such as product hydration and lower purity, advanced protocols have been developed, particularly focusing on solvent-based methods and precise control of reaction parameters.
A significant advancement in this compound synthesis is the use of organic solvents to prepare anhydrous forms directly. This method involves dissolving anhydrous hydrofluoric acid (AHF) and potassium hydroxide (KOH) in organic solvents like methanol (B129727), ethanol, or dichloromethane (B109758) google.com. The advantage of this approach lies in its ability to circumvent the hydration issues inherent in aqueous synthesis, leading to the direct formation of anhydrous this compound . The choice of solvent is critical, as it must exhibit higher solubility for the reactants (AHF and KOH) than for the product (KHF₂), thereby facilitating the precipitation and isolation of the anhydrous salt google.com. For instance, methanol demonstrates a high solubility for anhydrous HF (50 g/100 mL at 25°C) while showing minimal solubility for KHF₂ (less than 0.1 g/100 mL) google.com. This method typically achieves higher yields (98–99%) and purities (99.4–99.5%) compared to traditional aqueous routes .
Achieving high purity in this compound production necessitates meticulous control over various reaction parameters. In aqueous synthesis, maintaining the correct pH, typically between 2 and 3 through the addition of excess hydrofluoric acid, is crucial for the formation of the bifluoride species . For solvent-based syntheses, the precise ratio of reactants and the rate of addition are critical. For example, hydrofluoric acid solutions (5-50% mass percent) and potassium hydroxide solutions (20-40% mass percent) are slowly mixed google.com. The reaction setup often incorporates monitoring tools such as pH meters and thermometers to ensure optimal conditions google.com. The principle of using solvents where KHF₂ has low solubility is key to isolating a pure product, as it minimizes co-precipitation of impurities google.com. Techniques like recrystallization can further purify the crude product by removing soluble impurities such as silver fluoride (AgF) or copper fluoride (CuF₂) dtic.mil.
Purification and Isolation Techniques in Laboratory and Pilot Scales
The isolation and purification of this compound involve several key steps, with the choice of technique often dictated by whether an anhydrous or hydrated product is desired.
Purification Methods:
Aqueous Synthesis Purification: Products from aqueous routes often yield hydrated this compound (KHF₂·nH₂O). These crystals are typically separated by centrifugation and then dried . However, residual moisture can remain (0.5–2.0 wt%), requiring further drying for applications demanding anhydrous material .
Solvent-Based Synthesis Purification: The use of organic solvents inherently leads to a more anhydrous product, simplifying purification by avoiding extensive dehydration steps google.com.
Recrystallization: This technique is vital for removing soluble impurities. For example, it can be used to separate residual metal fluorides from crude this compound dtic.mil.
Filtration: Essential for separating solid this compound from the reaction mixture or mother liquor. It effectively removes insoluble impurities such as calcium or iron compounds dtic.mil.
Drying: Vacuum drying is a standard procedure to remove residual solvents or water. Conditions such as 0.08 MPa and 60°C for 2 hours have been reported to yield a product with 99.4% purity google.com. Other drying temperatures of 110°C or 130°C are also employed google.com. Care must be taken during drying, as this compound can decompose and release hazardous hydrogen fluoride in humid conditions rxchemicals.comdtic.mil.
Isolation Techniques:
Solid-Liquid Separation: Centrifugation is commonly used to separate the crystalline this compound from the liquid phase google.com. Filtration serves a similar purpose, isolating the solid product google.comgoogle.comdtic.mil.
Drying: Following separation, vacuum drying is applied to obtain the final, dry this compound powder google.comgoogle.com.
Data Tables:
Table 1: Comparison of this compound Synthesis Methods
| Method | Solvent Used | Typical Yield (%) | Typical Purity (%) | Anhydrous Product |
| Aqueous Neutralization | Water | 90–95 | 97–99 | No (hydrated) |
| Solvent-Based | Methanol, Ethanol, Dichloromethane | 98–99 | 99.4–99.5 | Yes |
Table 2: Representative Organic Solvent Synthesis Parameters and Outcomes
| Solvent | HF Concentration (%) | KOH Concentration (%) | Reaction Temperature (°C) | Yield (%) | Purity (%) |
| Methanol | 5–50 | 20–40 | Ambient to moderate | 99 | 99.4–99.8 |
| Ethanol | 5–50 | 20–40 | Ambient to moderate | 99 | 99.5 |
Table 3: Drying Techniques and Conditions for this compound
| Drying Method | Temperature (°C) | Pressure (MPa) | Time (hours) | Resulting Purity (%) | Notes |
| Vacuum Drying | 60–80 | 0.08 | 2 | 99.4 | Prevents decomposition by removing moisture. |
| Vacuum Drying | 60–80 | (Unspecified) | (Unspecified) | (Unspecified) | Used after centrifugation to obtain crude product google.com. |
| Vacuum Drying | 130 | (Unspecified) | (Unspecified) | (Unspecified) | Used for isolating precipitated crystals google.com. |
Compound List
this compound (KHF₂)
Potassium hydroxide (KOH)
Hydrofluoric acid (HF)
Potassium carbonate (K₂CO₃)
Potassium fluoride (KF)
Water (H₂O)
Anhydrous hydrofluoric acid (AHF)
Potassium hydrogen difluoride (Synonym for KHF₂)
Potassium hydrogen fluoride (Synonym for KHF₂)
Potassium fluoride dihydrate (KF·2H₂O)
Potassium hydrogen carbonate (KHCO₃)
Silver fluoride (AgF)
Copper fluoride (CuF₂)
Potassium hexafluorosilicate (B96646) (K₂SiF₆)
Sodium fluoride (NaF)
Lithium fluoride (LiF)
Potassium hydrogen trifluoride (K[H₂F₃])
Sodium bifluoride (NaHF₂)
Ammonium bifluoride (NH₄HF₂)
Carbon dioxide (CO₂)
Filtration and Distillation Methods
Purification of this compound often employs filtration and distillation techniques to isolate the desired product from reaction mixtures and byproducts.
Filtration: In aqueous synthesis routes, after the reaction of KOH with HF, the resulting solution is cooled to crystallize hydrated this compound. This solid is then separated from the mother liquor via centrifugation or filtration . In some processes, filtration is used to remove solid byproducts or impurities from the reaction mixture before further processing google.comgoogle.com. For instance, in the preparation of potassium fluoride from crude this compound, filtration is used to separate solid impurities after alkaline treatment patsnap.com.
Distillation: While this compound itself has a high melting point (225 °C) solvay.com, distillation is more commonly associated with the purification of intermediate products or the recovery of HF. For example, in the preparation of potassium fluoride from potassium carbonate and hydrofluoric acid, evaporation of the solution forms crystals of this compound, which is then heated to yield potassium fluoride wikipedia.orgennoreindiachemicals.com. In some non-aqueous synthesis methods, distillation might be employed for solvent recovery or purification of precursors orgsyn.org.
Solid-Liquid Separation and Vacuum Drying
These techniques are crucial for obtaining a pure, solid this compound product.
Solid-Liquid Separation: This step is integral to most synthesis and purification processes. After crystallization or precipitation, the solid this compound is separated from the liquid phase. Methods such as centrifugation and filtration are employed to achieve this separation google.comgoogle.com. For example, a patent describes obtaining a crude this compound product through solid-liquid separation of a solution containing white anhydrous potassium hydrogen fluoride powder google.com.
Vacuum Drying: Following solid-liquid separation, the wet this compound product is subjected to drying to remove residual moisture. Vacuum drying, often at elevated temperatures (e.g., 60–80 °C or 130 °C), is a common method to obtain anhydrous this compound google.comgoogle.com. This process is critical as residual water can affect the product's purity and suitability for certain applications . For instance, vacuum drying is used to obtain a this compound finished product after solid-liquid separation google.com.
Preparation of Potassium Fluoride from Crude this compound
This compound can serve as a precursor for the production of potassium fluoride (KF). This transformation typically involves heating this compound, which decomposes to yield potassium fluoride and hydrogen fluoride gas wikipedia.orgennoreindiachemicals.com.
The reaction is represented as: KHF₂ → KF + HF ↑
This process is often carried out in specialized equipment resistant to HF, such as platinum or heat-resistant plastic containers wikipedia.org. The generated hydrogen fluoride can be captured or recycled. This method is also described as a way to recycle potassium fluoride, where potassium chloride is converted to KF upon treatment with hydrogen fluoride wikipedia.org.
A specific method for preparing potassium fluoride from crude this compound involves drying the crude material, preparing a turbid liquid by adding water, and then dropwise adding an alkaline solution (e.g., potassium hydroxide) until the pH reaches 9-10.5. The reacted solution is then spray-dried to yield the potassium fluoride product patsnap.com. This process aims to convert the bifluoride into fluoride while managing impurities present in the crude starting material.
Chemical Reactivity and Mechanistic Studies
Ionic Dissociation and Solution Behavior of the Bifluoride Anion
Electrochemistry of Aqueous and Molten Salt Systems
Potassium bifluoride is a versatile electrolyte in both aqueous and molten salt electrochemical systems. df-chemicals.com When dissolved in water, KHF2 dissociates into potassium ions (K+) and bifluoride ions (HF2-), leading to a solution with high electrical conductivity. df-chemicals.com This property is crucial for processes like electroplating. df-chemicals.com
In molten salt electrolysis, this compound provides a medium for free ion movement, which is particularly useful for reactions involving substances that are not easily dissolved. df-chemicals.com This has significant applications in the extraction and refining of metals. df-chemicals.com The industrial production of fluorine gas, for instance, involves the electrolysis of molten this compound and related compounds. wikipedia.org
The electrochemical behavior of KHF2 has been studied in various molten salt systems. For example, in a cryolite-aluminum oxide (Na3AlF6-Al2O3) melt, the addition of potassium fluoride (B91410) influences the electrochemical deposition of aluminum. tandfonline.com Studies using techniques such as potentiodynamic polarization and chronopotentiometry have shown that the concentration of KF affects the current distribution and the deposition process at the electrode. tandfonline.com In aqueous solutions, the electrolysis of potassium fluoride primarily yields hydrogen and oxygen gas because the standard reduction potential of potassium and the standard oxidation potential of fluoride are such that water is preferentially reduced and oxidized. reddit.com However, in the molten state, electrolysis produces potassium metal and fluorine gas. reddit.com
Proton Dynamics within the Bifluoride Ion
The bifluoride ion (FHF-) exhibits complex vibrational dynamics due to its strongly anharmonic and coupled motions. aip.orgdntb.gov.ua Theoretical studies using ab initio model potential surfaces have been conducted to understand these dynamics. aip.org An adiabatic separation of the proton motion from the F-F symmetric-stretch motion provides a basis for describing the system. aip.orgdntb.gov.ua
The protonic eigenstates within the bifluoride ion have been determined using the self-consistent field (SCF) approximation. aip.org These calculations show that the concept of mode separation is largely valid even in this highly anharmonic system. aip.org The potential energy curves derived from these calculations help to explain the dynamics observed in the infrared and Raman spectra of KHF2. aip.org
The vibrational spectrum of the bifluoride ion has been analyzed to assign fundamental vibration frequencies. The stretching vibration frequencies are assigned at approximately 600 cm⁻¹ and 1450 cm⁻¹, with the deformation mode appearing as a pair of peaks around 1225/1274 cm⁻¹. royalsocietypublishing.org These assignments are consistent with a symmetrical structure for the (HF2)- ion. royalsocietypublishing.org Further studies have investigated the strong mixing of protonic excitation states at avoided crossings of energy levels. dntb.gov.ua
Fluorination Chemistry and Mechanisms
This compound is a key fluorinating agent, utilized to introduce fluorine atoms into various molecules. df-chemicals.com
Nucleophilic Fluorination Reactions with this compound
This compound is an effective source of fluoride ions for nucleophilic fluorination reactions. acs.orgresearchgate.net These reactions are important for synthesizing fluoroorganic compounds which have applications in pharmaceuticals and agrochemicals. acs.org
Studies have investigated the nucleophilic fluorination of various substrates, such as sulfonyl chlorides, acyl chlorides, and alkyl sulfonates, using a saturated aqueous solution of KHF2. acs.orgresearchgate.net The use of phase-transfer catalysts can enhance the reaction rate by facilitating the transport of the nucleophilic species from the aqueous phase to the organic phase. acs.orgacs.org The effectiveness of the catalyst depends on its structure, the lipophilicity of its counterion, and the stirring rate. acs.orgresearchgate.net For instance, the presence of tetrabutylammonium (B224687) chloride can improve the selectivity of the reaction when synthesizing acyl fluorides by minimizing the formation of byproducts like carboxylic acids and anhydrides. acs.orgresearchgate.net
The reactivity of potassium fluoride (KF), a related fluorinating agent, can be significantly enhanced in ionic liquids. nih.govresearchgate.net For example, the fluorination of 2-(3-methanesulfonyloxypropoxy)naphthalene (B8545243) with KF in an ionic liquid like [bmim][BF4] proceeds much faster than in conventional organic solvents. nih.govresearchgate.net The addition of a small amount of water can further improve the yield by suppressing side reactions. nih.govresearchgate.net
Halogen exchange fluorination is a common method for preparing fluorinated compounds, where a halogen atom (typically chlorine or bromine) is replaced by fluorine. tandfonline.comirooildrilling.com this compound can be used in these reactions, often requiring high temperatures. tandfonline.com
Molten salt compositions containing alkali metal bifluorides, including this compound, are effective for halogen exchange fluorination. googleapis.com These molten salts are believed to contain free fluoride ions, which are the active fluorinating species. googleapis.com The reactivity of the organic halide in these reactions generally follows the order of iodide > bromide > chloride. irooildrilling.com
Historically, halogen exchange reactions with alkali metal fluorides like potassium fluoride were carried out at very high temperatures or in aprotic solvents. google.com The Swarts reaction, for example, uses antimony trifluoride to convert chlorinated compounds to their fluorinated counterparts. cas.cn Potassium fluoride is a more cost-effective and common reagent for these transformations. irooildrilling.comgoogle.com
This compound serves as a crucial intermediate for introducing fluorine atoms into organic molecules. df-chemicals.com This process, known as nucleophilic fluorination, involves the replacement of functional groups like hydroxyl or halogens with a fluoride ion from KHF2. df-chemicals.com This is particularly important in the synthesis of fluoroaromatics and aliphatic fluorides, which are precursors to more complex molecules, including active pharmaceutical ingredients. df-chemicals.com
The fluorination of various organic substrates has been demonstrated using this compound. For example, sulfonyl chlorides, acyl chlorides, and alkyl sulfonates can be fluorinated with an aqueous solution of KHF2. acs.orgresearchgate.net The reaction conditions, such as the presence of a phase-transfer catalyst, can be optimized to improve the reaction rate and selectivity. acs.orgresearchgate.net The use of potassium fluoride, often in combination with catalysts like crown ethers or in ionic liquids, is also a widely studied method for nucleophilic fluorination. nih.govorganic-chemistry.orgresearchgate.net These methods aim to overcome the low solubility and nucleophilicity of alkali metal fluorides in organic solvents. researchgate.net
Catalytic Fluorination Pathways
Gold-Catalyzed Hydrofluorination of Alkynes
A notable advancement in fluorination chemistry involves the use of gold catalysts for the hydrofluorination of alkynes, with this compound (KHF₂) emerging as a key fluorinating agent. researchgate.netrsc.org Research has demonstrated that gold(I) complexes can effectively catalyze the addition of hydrogen fluoride across the carbon-carbon triple bond of alkynes to produce valuable fluoroalkenes. acs.org This methodology is significant because it often utilizes one of the most economical sources of hydrogen fluoride and can proceed without additional additives. acs.org
A specific protocol highlights the gold-catalyzed hydrofluorination of terminal alkynes using this compound in conjunction with the fluorinated solvent hexafluoroisopropanol. rsc.org The reaction is effectively mediated by a well-defined N-Heterocyclic Carbene (NHC) gold(I) hydroxide (B78521) precursor, [Au(IPr)(OH)], which is activated by an acid. rsc.org This system allows for the conversion of a diverse range of functionalized terminal alkynes into their corresponding monofluoroalkenes, achieving yields of up to 97%. rsc.org
Furthermore, new methods have been developed to synthesize the active catalytic species themselves. N,N′-bis(2,6-diisopropylphenyl)imidazol-2-ylidene gold(I) fluoride complexes can be prepared from the corresponding gold(I) hydroxide and this compound. nih.gov These resulting gold bifluoride complexes have proven to be highly efficient catalysts for the hydrofluorination of both symmetrical and unsymmetrical alkynes. researchgate.netnih.gov The reactions yield fluorinated stilbene (B7821643) analogues and fluorovinyl thioethers with good to excellent yields and exhibit high stereo- and regioselectivity. researchgate.netnih.gov Mechanistic studies suggest a pathway that involves the pre-coordination of the alkyne to a cationic gold center, followed by the nucleophilic attack of a fluoride ion. researchgate.net
Table 1: Gold-Catalyzed Hydrofluorination of Terminal Alkynes with KHF₂
| Catalyst System | Fluorinating Agent | Solvent | Substrate Type | Product | Key Features |
|---|---|---|---|---|---|
| [Au(IPr)(OH)] / Acid Activator | KHF₂ | Hexafluoroisopropanol | Terminal Alkynes | Monofluoroalkenes | High yields (up to 97%) rsc.org |
| N-heterocyclic carbene gold bifluorides | KHF₂ | Not specified | Symmetrical & Unsymmetrical Alkynes | Fluorinated stilbenes, Fluorovinyl thioethers | High stereo- and regioselectivity researchgate.netnih.gov |
Hydrogen Bonding Phase-Transfer Catalysis (HB-PTC) in Fluorination
Hydrogen Bonding Phase-Transfer Catalysis (HB-PTC) represents an innovative strategy for nucleophilic fluorination, particularly utilizing alkali metal fluorides like potassium fluoride (KF), which are inexpensive, safe, and easy to handle. acs.orgnih.gov The primary challenge with using salts like KF is their poor solubility in organic solvents and the low nucleophilicity of the fluoride ion when it is strongly solvated, for instance by water. acs.orgspringernature.com HB-PTC addresses these issues by employing a neutral hydrogen-bond donor, typically a chiral urea-based catalyst, which acts as a phase-transfer agent. acs.orgacs.org This catalyst transports the solid alkali metal fluoride into the organic solvent phase by forming a soluble, chiral hydrogen-bonded fluoride complex. acs.orgacs.orgnih.gov This process not only solubilizes the fluoride source but also modulates its reactivity, favoring nucleophilic substitution over elimination side reactions. nih.gov
The efficacy of HB-PTC is highly dependent on the design of the chiral catalyst. acs.org Research has focused on BINAM ([1,1′-binaphthalene]-2,2′-diamine) derived bis-ureas, which are readily synthesized and structurally tunable. acs.orgnih.gov N-monoalkylated bis-ureas have been identified as particularly effective catalysts. nih.gov For instance, a chiral N-ethyl bis-urea catalyst has been successfully used to transport KF into solution. acs.org These catalysts are designed to form a stable, tricoordinated hydrogen-bonded complex with the fluoride ion. acs.orgspringernature.com
The transport mechanism is central to the HB-PTC concept. The neutral, lipophilic hydrogen-bond donor catalyst shuttles the fluoride anion from the solid phase into the organic solution. acs.orgnih.gov This creates a chiral ion pair, consisting of the urea-fluoride complex anion and a suitable cation, within the organic phase. acs.org This generated chiral environment is crucial for achieving enantioselectivity in subsequent reactions. nih.gov The process effectively mimics nature's fluorinase enzyme, which also utilizes precisely arranged hydrogen bonds to control fluoride's reactivity. nih.govnih.gov
The formation of a carbon-fluorine (C-F) bond with high enantioselectivity is a primary goal of HB-PTC. acs.org This is typically achieved through the desymmetrization of prochiral or meso electrophiles. nih.gov A key application is the synthesis of valuable β-fluoroamines from meso-aziridinium ions, which are generated in situ from β-haloamines. acs.orgnih.gov
The catalytic cycle involves the chiral bis-urea catalyst bringing solid KF into the solution as a tricoordinated hydrogen-bonded complex. acs.org This chiral urea-fluoride complex then forms an ion pair with the in situ generated meso-aziridinium ion. acs.orgspringernature.com The subsequent nucleophilic attack by the fluoride on the aziridinium (B1262131) ring is directed by the chiral environment of the catalyst, leading to the formation of the enantioenriched β-fluoroamine and regeneration of the bis-urea catalyst. acs.org This methodology has proven to be operationally simple and effective, providing access to valuable fluorinated compounds in high yields and with high enantiomeric ratios. acs.orgresearchgate.net
Table 2: Enantioselective Fluorination via HB-PTC
| Catalyst Type | Fluoride Source | Electrophile Precursor | Mechanism | Product |
|---|---|---|---|---|
| Chiral N-alkylated bis-urea | KF / CsF | meso-Episulfonium ions | Desymmetrization via chiral {urea·F⁻}{E⁺} ion pair | Enantioenriched β-fluorosulfides nih.gov |
| Chiral N-ethyl bis-urea | KF | β-Chloroamines | Desymmetrization of in situ formed meso-aziridinium ion | Enantioenriched β-fluoroamines acs.orgnih.gov |
| Chiral BINAM-derived bis-urea | CsF | Achiral Azetidinium Salts | Desymmetrization of azetidinium ion | Enantioenriched γ-fluoroamines nih.govacs.org |
Reaction with Phosphorus Halides for Fluorinated Compounds
This compound serves as an effective fluorinating agent for the synthesis of various fluorinated phosphorus compounds from phosphorus halides. niscpr.res.in Its reactivity in a boiling acetonitrile (B52724) medium has been shown to be more efficient for certain transformations than alkali fluorides like sodium fluoride or potassium fluoride. niscpr.res.in
The reaction between this compound and phosphorus trichloride (B1173362) (PCl₃) or phosphorus tribromide (PBr₃) in an acetonitrile medium provides a direct route to phosphorus trifluoride (PF₃). niscpr.res.in When phosphorus tribromide in acetonitrile is added to a boiling suspension of this compound in the same solvent, phosphorus trifluoride gas is formed in high yield (90%). niscpr.res.in This method presents an efficient synthesis pathway for PF₃, a valuable ligand in coordination chemistry. niscpr.res.inwikipedia.org In contrast, when KHF₂ reacts with phosphoryl chloride (POCl₃) or thiophosphoryl chloride (PSCl₃), the expected simple halogen exchange products are not formed; instead, the reaction yields potassium difluorophosphate (KPO₂F₂) and potassium hexafluorophosphate (B91526) (KPF₆) from POCl₃, and potassium difluorodithiophosphate and KPF₆ from PSCl₃. niscpr.res.in
Table 3: Reaction of KHF₂ with Phosphorus Halides
| Phosphorus Halide Reactant | Reaction Medium | Products | Reported Yield (PF₃) |
|---|---|---|---|
| Phosphorus trichloride (PCl₃) | Acetonitrile | Phosphorus trifluoride (PF₃) | Not specified niscpr.res.in |
| Phosphorus tribromide (PBr₃) | Acetonitrile | Phosphorus trifluoride (PF₃) | 90% niscpr.res.in |
| Phosphoryl chloride (POCl₃) | Acetonitrile | Potassium difluorophosphate (KPO₂F₂), Potassium hexafluorophosphate (KPF₆) | N/A niscpr.res.in |
| Thiophosphoryl chloride (PSCl₃) | Acetonitrile | Potassium difluorodithiophosphate, Potassium hexafluorophosphate (KPF₆) | N/A niscpr.res.in |
Formation of Difluorophosphates and Hexafluorophosphates
This compound (KHF₂) serves as an effective fluorinating agent for the synthesis of various phosphorus-fluorine compounds. Research has shown that its reaction with certain phosphorus halides in an acetonitrile medium leads to the formation of both potassium difluorophosphate (KPO₂F₂) and potassium hexafluorophosphate (KPF₆). niscpr.res.in
When phosphoryl chloride (POCl₃) or phosphoryl bromide (POBr₃) is reacted with this compound in acetonitrile at room temperature, a mixture of potassium difluorophosphate and potassium hexafluorophosphate is produced. niscpr.res.in A similar outcome is observed in the reaction between thiophosphoryl chloride (PSCl₃) and this compound, which yields potassium difluorodithiophosphate (KPS₂F₂) and potassium hexafluorophosphate. niscpr.res.in
The proposed mechanism for these reactions involves two main stages. Initially, the phosphoryl halide is fluorinated to form phosphoryl fluoride (POF₃). niscpr.res.in Subsequently, the newly formed phosphoryl fluoride reacts further with the available this compound to yield the final products, KPO₂F₂ and KPF₆. niscpr.res.in
Reaction with Phosphoryl Halides: 2POX₃ + 4KHF₂ → KPO₂F₂ + KPF₆ + 2KX + 4HX (where X = Cl or Br) niscpr.res.in
Reaction with Thiophosphoryl Chloride: 2PSCl₃ + 4KHF₂ → KPS₂F₂ + KPF₆ + 2KCl + 4HCl niscpr.res.in
These reactions, conducted at room temperature with stirring for 24 hours, result in the evolution of hydrogen halide gas and the deposition of a solid residue containing the phosphate (B84403) products. niscpr.res.in
| Reactant | Reagent | Solvent | Key Products | Reference |
|---|---|---|---|---|
| Phosphoryl chloride (POCl₃) | This compound (KHF₂) | Acetonitrile | Potassium difluorophosphate (KPO₂F₂), Potassium hexafluorophosphate (KPF₆) | niscpr.res.in |
| Phosphoryl bromide (POBr₃) | This compound (KHF₂) | Acetonitrile | Potassium difluorophosphate (KPO₂F₂), Potassium hexafluorophosphate (KPF₆) | niscpr.res.in |
| Thiophosphoryl chloride (PSCl₃) | This compound (KHF₂) | Acetonitrile | Potassium difluorodithiophosphate (KPS₂F₂), Potassium hexafluorophosphate (KPF₆) | niscpr.res.in |
Complexation Chemistry of this compound
The chemistry of this compound is significantly influenced by its ability to form complexes with a variety of chemical species. This complexation plays a crucial role in its applications, particularly in electrochemical systems and organic synthesis.
This compound's utility is enhanced by its affinity for forming stable complexes with various substances. df-chemicals.com This characteristic is exploited in electrolytic processes where it can function as both an electrolyte and a reagent. df-chemicals.com In the realm of organic chemistry, the fluoride ion derived from potassium fluoride (a product of KHF₂ decomposition) can be complexed by agents like crown ethers. thieme-connect.deacs.org This complexation makes the fluoride ion soluble in nonpolar organic solvents, which enhances its nucleophilic reactivity for applications such as the conversion of chlorocarbons into fluorocarbons. thieme-connect.deacs.org
Hydrogen bonding is another key mechanism for complex formation. Chiral bis-urea catalysts, for example, can bind with fluoride from potassium fluoride to form a tricoordinated urea-fluoride complex. acs.orgox.ac.uk This strategy, known as hydrogen bonding phase-transfer catalysis, effectively transports the solid salt into an organic solution, enabling reactions like the enantioselective synthesis of β-fluoroamines. acs.orgox.ac.uk
The formation of complexes involving the bifluoride ion or its derivatives is a key factor in modulating chemical reactivity. A prominent example is the use of potassium difluorophosphate (KPO₂F₂), which can be synthesized from KHF₂, as an electrolyte additive in potassium-ion batteries (PIBs).
The addition of a small amount of KPO₂F₂ to the electrolyte facilitates the formation of a stable and K⁺-conducting solid-electrolyte interphase (SEI) on the surface of the graphite (B72142) electrode. This SEI layer, a type of surface complex, is crucial for the battery's performance. It is believed to be rich in potassium fluoride (KF) and POₓ species.
The modulated reactivity at the electrode surface leads to significant improvements in battery performance:
Enhanced Cyclability: The capacity retention of the graphite electrode improves dramatically. For instance, one study reported a capacity retention of 76.8% after 400 cycles with the KPO₂F₂ additive, compared to just 27.4% after 100 cycles without it.
Improved Efficiency: The average Coulombic efficiency is increased to approximately 99.9%.
Durable Cycling: The KPO₂F₂-containing electrolyte also enables more durable cycling of potassium metal symmetric cells with lower interfacial resistance.
This demonstrates how complexation, in the form of SEI formation, directly modulates the interfacial reactivity, leading to more stable and efficient electrochemical processes.
Thermal Decomposition Pathways and Stability Analysis
This compound exhibits distinct thermal behavior compared to the bifluorides of lighter alkali metals like lithium and sodium. While lithium and sodium bifluorides decompose in a single stage before melting, this compound first undergoes a polymorphous transformation and then melts before decomposition begins. researchgate.net The thermal decomposition of solid this compound yields potassium fluoride (KF) and hydrogen fluoride (HF) gas. wikipedia.orgsolvay.com
The fundamental decomposition reaction is: KHF₂ (s) → KF (s) + HF (g) wikipedia.org
This decomposition process occurs over a wide temperature range, and the rate increases with temperature. psu.edueuropa.eu The thermal stability of alkali metal bifluorides generally increases with the increasing ionic radius of the cation, making this compound more thermally stable than its sodium and lithium counterparts. researchgate.netpsu.edu The decomposition starts to become noticeable at temperatures around 150°C. psu.edu The maximum decomposition rate is observed at approximately 340°C, and by 400°C, the conversion to potassium fluoride is likely complete. europa.eu This thermal property is harnessed in industrial processes, such as the recovery of hydrofluoric acid from waste gases, where KHF₂ is formed and then thermally decomposed to release pure HF. psu.edu
Applications in Advanced Materials and Chemical Technologies Research
Electrolyte Research and Development
The electrochemical properties of potassium bifluoride make it a valuable component in the development of advanced electrolytes for a range of applications. Its dissociation in solution yields ions that facilitate electrical conductivity, a critical factor in electrochemical processes.
This compound serves as a versatile electrolyte in numerous electrochemical applications df-chemicals.com. When dissolved in aqueous solutions, it dissociates into potassium ions (K⁺) and bifluoride ions (HF₂⁻), resulting in a solution with high electrical conductivity essential for efficient ion transport during electrolytic reactions df-chemicals.com. This property makes it suitable for processes such as electroplating, where precise control over metal deposition is required df-chemicals.comeastindiachemicals.com.
In molten salt electrolysis, this compound plays a crucial role by providing a conductive medium that enables the electrolysis of substances with limited solubility, thereby facilitating the extraction and refining of metals df-chemicals.com. Furthermore, its chemical compatibility with fluorine-containing compounds allows for its use in electrofluorination reactions, a process vital for synthesizing fluorinated organic molecules used in pharmaceuticals, agrochemicals, and materials science df-chemicals.com. This compound can also function as both an electrolyte and a reagent in complex electrolytic reactions due to its capacity to form stable complexes with various substances df-chemicals.com. Its use as an electrolyte in the production of elemental fluorine is also well-established wikipedia.org.
This compound is a compound of interest in the development of next-generation battery technologies, particularly in advanced battery systems and energy storage solutions df-chemicals.comamericanelements.com. Its conductivity and compatibility with various electrode materials position it as a promising electrolyte component df-chemicals.com.
Research has explored the incorporation of this compound as an additive in lithium-halide electrolytes for thermal batteries. Studies have indicated that mixtures containing this compound can maintain relatively high ionic conductivity at lower temperatures (250–300 °C) compared to conventional thermal battery electrolytes operating at higher temperatures (400–550 °C) researchgate.net. Specifically, mixtures of lithium fluoride (B91410) and this compound have demonstrated optimal ionic conductivity at 260 °C in these thermal battery applications researchgate.net.
This compound is also recognized as a cost-effective and readily available source of fluoride ions for electrolytes in room-temperature rechargeable fluoride shuttle batteries acs.org. The ionic conductivity of such electrolytes has been reported to reach 1.72 mS cm⁻¹ acs.org. Furthermore, potassium-ion batteries (PIBs) are an active area of research, with this compound serving as a key potassium salt in electrolyte formulations acs.orgacs.orgmdpi.comoaepublish.comchinesechemsoc.orgresearchgate.netacs.orgcsic.esresearchgate.netfrontiersin.orgmdpi.com. Studies are also investigating this compound and related fluoride salts for use in solid-state polymer electrolytes for potassium-ion batteries, aiming to enhance safety and performance acs.orgcsic.es.
The ionic conductivity of this compound-containing electrolyte systems is a critical parameter for their performance in energy storage devices. Research on thermal batteries has shown that mixtures of lithium fluoride and this compound can achieve significant ionic conductivity at elevated temperatures researchgate.net. For instance, a specific mixture demonstrated the best ionic conductivity at 260 °C researchgate.net.
In the context of fluoride shuttle batteries, electrolytes utilizing this compound have exhibited ionic conductivities of up to 1.72 mS cm⁻¹ acs.org. Studies focused on solid polymer electrolytes for potassium-ion batteries have reported conductivity values for PEO-KFSI membranes reaching 10⁻⁴ S cm⁻¹ at 60 °C acs.org. More advanced fluorine-free polymer electrolytes based on potassium salts have achieved higher ionic conductivities, with values as high as 1.8 × 10⁻³ S cm⁻¹ at 80 °C acs.orgcsic.es. Additionally, potassium fluoride's high solubility in water contributes to enhanced ion conductivity in aqueous systems researchgate.net.
Table 1: Ionic Conductivity of this compound-Based Electrolytes
| Electrolyte System | Temperature (°C) | Ionic Conductivity (S cm⁻¹) | Reference |
| LiF + KF–HF mixture (for thermal batteries) | 260 | Not specified, "best" | researchgate.net |
| KHF₂ in propylene (B89431) carbonate with 18-crown-6 (B118740) ether (for shuttle batteries) | Ambient | 1.72 × 10⁻³ | acs.org |
| PEO-KFSI polymer electrolyte | 60 | ~10⁻⁴ | acs.org |
| PEO-KBPh₄ polymer electrolyte (optimum composition) | 80 | 1.8 × 10⁻³ | acs.orgcsic.es |
| PEO-KBPh₄ polymer electrolyte | 55 | 1.1 × 10⁻⁴ | acs.orgcsic.es |
The compatibility of this compound-based electrolytes with various electrode materials is crucial for the performance and longevity of advanced battery systems. This compound is noted for its compatibility with different electrode materials in advanced battery technologies df-chemicals.com.
In fluoride shuttle batteries, electrolytes containing this compound have been tested with bismuth fluoride (BiF₃) electrodes. These tests yielded a discharge capacity of 263 mAh g⁻¹ and a charge capacity of 184 mAh g⁻¹ acs.org. Research into potassium-ion batteries (PIBs) has investigated the compatibility of electrolytes with electrode materials such as graphite (B72142) anodes acs.orgresearchgate.netfrontiersin.org, K₂Ti₈O₁₇ or K₂Ti₆O₁₃ frontiersin.org, and Prussian Blue electrodes acs.orgcsic.es.
The choice of binder in electrode formulations can also impact compatibility. For instance, the poly(vinylidene fluoride) (PVDF) binder, commonly used in lithium-ion batteries, has been observed to exhibit detrimental effects on anode performance in potassium-ion batteries, potentially due to dehydrofluorination reactions researchgate.net. This highlights the importance of careful material selection and formulation to ensure robust electrode-electrolyte interfaces.
Table 2: Electrode Performance with this compound-Containing Electrolytes
| Battery Type / Electrolyte System | Electrode Material | Discharge Capacity (mAh g⁻¹) | Charge Capacity (mAh g⁻¹) | Cycling Stability / Cycles | Reference |
| Fluoride Shuttle Battery (KHF₂-based electrolyte) | BiF₃ | 263 | 184 | Not specified | acs.org |
| Potassium-Ion Battery (KHF₂-based electrolyte) | Graphite | Not specified | Not specified | Not specified | acs.org |
| Potassium-Ion Battery (KHF₂-based electrolyte) | Prussian Blue | Not specified | Not specified | ~100% over 500 cycles | acs.orgcsic.es |
| Potassium-Ion Battery (KPF₆ electrolyte with hard carbon anode) | Hard Carbon | 216 (after 100 cycles) | Not specified | 216 mAh/g after 100 cycles | frontiersin.org |
Advanced Battery Technologies and Energy Storage Systems
Synthetic Reagent in Specialized Chemical Production
This compound serves as a valuable synthetic reagent in the production of specialized chemicals, most notably as a precursor for elemental fluorine gas.
The industrial and laboratory-scale production of fluorine gas (F₂) relies heavily on the electrochemical decomposition of hydrogen fluoride (HF) wikipedia.orgiitd.ac.ingoogle.comsatnt.co.zagoogle.comscielo.org.za. Anhydrous hydrogen fluoride, while the source of fluorine, is a weak acid with insufficient electrical conductivity for direct electrolysis google.comsatnt.co.zascielo.org.za. To overcome this limitation, this compound is incorporated into the electrolyte.
The electrolysis is typically carried out using a molten mixture of this compound and anhydrous hydrogen fluoride, often in a specific molar ratio, such as KF·xHF where 1.8 ≤ x ≤ 2.2 google.comgoogle.comscielo.org.za. This mixture, when heated above its melting point, forms a conductive electrolyte containing K⁺ and HF₂⁻ ions, which allows for the efficient generation of fluorine gas at the anode and hydrogen gas at the cathode satnt.co.zascielo.org.za. Henri Moissan pioneered this method in 1886, using a solution of potassium hydrogen difluoride in liquid hydrogen fluoride wikipedia.orgiitd.ac.in.
Table 3: Parameters for Fluorine Gas Production via Electrolysis
| Electrolyte Composition (mol ratio) | Temperature (°C) | Voltage (V) | Current (A) | Anode Material | Reference |
| KF·2HF (in situ formed) | 70-90 | ~8-10 | Not specified | Copper-filled Carbon | google.com |
| KF·HF : HF : HF₂⁻ (1:2:0.5) | 110 | 10 | 6 | Nickel wire spiral | google.com |
| KF·HF : HF : HF₂⁻ (1:1:0.5) | 80 | 10 | 6 | Nickel wire spiral | google.com |
| KF·HF : HF : HF₂⁻ (1:2:0.5) | 80 | 10 | 86 | Nickel wire spiral | google.com |
| KF·xHF (1.8 ≤ x ≤ 2.2) | 70-110 | 8-10 | Not specified | Carbon | scielo.org.za |
This compound is thus an essential precursor and electrolyte component in the electrochemical synthesis of fluorine gas, a highly reactive element with critical applications in various industries wikipedia.orgiitd.ac.ingoogle.comsatnt.co.zagoogle.comscielo.org.za.
Compound List:
this compound (KHF₂)
Potassium Fluoride (KF)
Hydrogen Fluoride (HF)
Potassium Ion (K⁺)
Bifluoride Ion (HF₂⁻)
Lithium Fluoride (LiF)
Lithium Chloride (LiCl)
Lithium Sulfide (Li₂S)
Bismuth Fluoride (BiF₃)
Potassium Hexafluorophosphate (B91526) (KPF₆)
Potassium Bis(fluorosulfonyl)imide (KFSI)
Potassium Tetraphenylborate (KBPh₄)
Calcium Fluoride (CaF₂)
Synthesis of Highly Functionalized Fluorinated Molecules
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, leading to enhanced stability, altered reactivity, and improved biological activity. This compound is a key reagent in achieving these molecular modifications, particularly through nucleophilic fluorination reactions. In these processes, the bifluoride anion ([HF₂]⁻) effectively delivers fluoride ions (F⁻) to replace other functional groups, such as hydroxyl (OH) or halogens (Cl, Br), within organic substrates df-chemicals.comriverlandtrading.com.
This capability is vital for the synthesis of a wide array of fluorinated organic compounds, including those used in the pharmaceutical and agrochemical industries, as well as in the development of advanced materials df-chemicals.com. Research has demonstrated its efficacy in creating fluoroaromatics and aliphatic fluorides df-chemicals.com. Furthermore, KHF₂ has been employed in conjunction with phase-transfer catalysts to achieve efficient nucleophilic fluorination of sulfonyl chlorides, acyl chlorides, and alkyl sulfonates under two-phase conditions acs.org.
This compound also acts as a catalyst in sophisticated chemical reactions, such as the sulfur(VI) fluoride exchange (SuFEx) click reaction. This catalytic activity has been instrumental in the preparation of polysulfates and polysulfonates, which are engineering polymers with exceptional mechanical properties escholarship.orgnih.gov. Studies have shown that combining this compound with phase-transfer catalysts, such as tetrabutylammonium (B224687) chloride or 18-crown-6 ether, can significantly enhance the molecular weight of these polymers. For instance, a system employing 2.0 mol% this compound and 1.0 mol% tetrabutylammonium chloride has been reported to produce polysulfates with a number-average molecular weight (Mnps) of up to 100 kDa, maintaining a narrow polydispersity index (PDI) between 1.4 and 1.6 nih.gov.
Table 1: Impact of Catalyst Systems on Polysulfate Synthesis via SuFEx Reaction
| Catalyst System | Monomer Composition | Reaction Time | Number-Average Molecular Weight (Mnps) | Polydispersity Index (PDI) |
| 2.0 mol% KHF₂ | A-1 + B-1 | 17 h | 28 kDa | Not Specified |
| 2.0 mol% KHF₂ + 1.0 mol% Tetrabutylammonium chloride | A-1 + B-1 | Not Specified | 100 kDa | 1.4 - 1.6 |
| 2.0 mol% KHF₂ + 1.0 mol% 18-crown-6 ether | A-1 + B-1 | Not Specified | 100 kDa | 1.4 - 1.6 |
Additionally, gold-catalyzed hydrofluorination reactions utilizing this compound have been developed for the synthesis of fluorinated compounds from terminal alkynes. These methods have successfully yielded fluorinated stilbene (B7821643) analogues and fluorovinyl thioethers with high yields and excellent stereo- and regioselectivity researchgate.net.
Reagent in Specialty Chemical Synthesis
Beyond its direct role in fluorination, this compound serves as a versatile reagent and intermediate in the synthesis of a broad spectrum of specialty chemicals. Its applications span across various sectors, including pharmaceuticals, materials science, and industrial chemical production.
This compound is recognized for its utility in the electrochemical synthesis of organic compounds, particularly in electrofluorination processes that are essential for producing fluorinated molecules for pharmaceuticals, agrochemicals, and advanced materials df-chemicals.com. Its role as a catalyst is also noteworthy; it can activate fluorinated reagents, thereby enhancing the reactivity of certain compounds and facilitating desired chemical transformations, such as in the alkylation of aromatic compounds df-chemicals.com.
In the realm of industrial chemicals, this compound is an intermediate in the production of fluorine gas, a critical element for manufacturing high-performance materials like Teflon (PTFE) wikipedia.org. It is also used in the production of hydrofluoric acid (HF) when a controlled release of HF is required df-chemicals.com. Furthermore, it serves as a precursor for potassium fluoroborate, which finds application as a flux in the aluminum industry and in the production of boron-containing chemicals used in glass manufacturing and electronics df-chemicals.com.
This compound also functions as a fluxing agent in metallurgical applications, including soldering, brazing, and welding. In these processes, it aids in the removal of metal oxides and surface contaminants, promoting the formation of strong and durable bonds riverlandtrading.commultichemexports.com. Its use extends to the semiconductor industry as an etchant for cleaning and patterning silicon wafers, and it is employed in glass treatment for matt etching riverlandtrading.comwikipedia.orgsolvay.com. In electroplating, it acts as a complexing and buffering agent, contributing to the quality and efficiency of metal deposition processes riverlandtrading.comdf-chemicals.com.
Compound List:
this compound (KHF₂)
Potassium hydrogen fluoride (KHF₂)
Potassium fluoride (KF)
Hydrofluoric acid (HF)
Potassium carbonate (K₂CO₃)
Potassium hydroxide (B78521) (KOH)
Potassium fluoroborate (KBF₄)
Tetrabutylammonium chloride
18-crown-6 ether
Theoretical and Computational Chemistry Studies
Electronic Structure and Molecular Orbital Theory of the Bifluoride Anion
The bifluoride anion ([FHF]⁻) is a fascinating chemical species, and its electronic structure has been a subject of considerable theoretical interest. It is a classic example of a three-center, four-electron bond.
Molecular orbital (MO) theory provides a detailed picture of the bonding in the linear and symmetric [FHF]⁻ anion. libretexts.org The valence orbitals of the central hydrogen atom (1s) and the two fluorine atoms (2s and 2p) combine to form molecular orbitals. The 2s orbitals of the fluorine atoms form a pair of low-energy bonding and antibonding molecular orbitals that are largely non-bonding in character with respect to the hydrogen atom due to a large energy mismatch. libretexts.org
The more significant interactions for bonding occur between the hydrogen 1s orbital and the fluorine 2p orbitals. Specifically, the hydrogen 1s orbital combines with a symmetry-adapted linear combination (SALC) of the fluorine 2pσ orbitals. This interaction leads to the formation of a bonding (σg), a non-bonding (σu), and an antibonding (σg*) molecular orbital. The four valence electrons (one from H, one from each F, and one for the negative charge) fill the bonding and non-bonding molecular orbitals, resulting in a stable anion. The non-bonding molecular orbital is localized on the fluorine atoms. libretexts.orgstackexchange.com The remaining fluorine 2pπ orbitals are essentially non-bonding. bartleby.com
Recent advanced computational studies using methods like Spin-Coupled Generalized Valence Bond (SCGVB) theory have further refined our understanding of the bonding in [FHF]⁻. nih.govacs.org These studies suggest that the bonding is not a traditional covalent or hydrogen bond but rather a "crossover from hydrogen to chemical bonding." nih.govacs.org The bonding can be described as two polarized, delocalized fluoride (B91410) anions held together by a positively charged hydrogen atom, resembling a proton-bound anion pair. nih.govresearcher.life The dissociation energy of the bifluoride anion is significant, indicating a strong bond. acs.org
Table 1: Key Molecular Orbitals in the Bifluoride Anion ([FHF]⁻)
| Molecular Orbital | Description | Occupancy | Contribution to Bonding |
|---|---|---|---|
| σg | Bonding combination of H 1s and F 2pσ orbitals | 2 electrons | Strong bonding interaction |
| σu | Non-bonding combination of F 2pσ orbitals | 2 electrons | No net bonding with hydrogen |
| πu | Non-bonding F 2pπ orbitals | 4 electrons | No contribution to the F-H-F bond |
| σg* | Antibonding combination of H 1s and F 2pσ orbitals | 0 electrons | Destabilizing interaction |
Quantum Chemical Calculations on Reaction Mechanisms
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving potassium bifluoride.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.orgaps.org It has been widely applied to study the catalytic activity of this compound and related species. For instance, DFT calculations have been employed to understand the role of bifluoride as a catalyst in the sulfur(VI) fluoride exchange (SuFEx) reaction, a click chemistry process used for the synthesis of polysulfates and polysulfonates. escholarship.orgpolympart.com These studies have shown that bifluoride salts can be significantly more active than traditional organosuperbases, allowing for much lower catalyst loading. escholarship.orgpolympart.com
DFT has also been used to investigate the mechanism of gold-catalyzed hydrofluorination of alkynes where this compound serves as the fluorinating agent. researchgate.netnih.gov These studies help in understanding the activation of KHF₂ and the subsequent transfer of the fluoride to the alkyne substrate, providing insights into the reaction intermediates and transition states.
This compound can act as a source of fluoride ions for nucleophilic fluorination reactions. Computational studies, often using DFT, have been crucial in understanding the activation of the fluoride ion for these reactions. The fluoride ion itself is a relatively poor nucleophile in many organic solvents due to its high charge density and strong solvation.
Theoretical analyses have shown that the activation of potassium fluoride for nucleophilic fluorination can be achieved by enhancing its solubility and stabilizing the transition state. rsc.org This is often accomplished through the use of phase-transfer catalysts like crown ethers or cryptands. rsc.orgacs.org Computational models can predict the effectiveness of different catalysts by calculating the energetics of fluoride desolvation and the activation barrier for the nucleophilic substitution (Sₙ2) reaction. rsc.org
Furthermore, computational studies have highlighted the role of hydrogen bonding in activating alkyl fluorides for nucleophilic substitution. nih.govresearchgate.net DFT calculations have demonstrated that hydrogen-bond donors can stabilize the transition state by interacting with the departing fluoride ion, thereby lowering the activation energy of the reaction. nih.govresearchgate.net
Table 2: Computed Activation Energies for a Model Sₙ2 Fluorination Reaction
| Catalyst | Solvent | Activation Energy (kcal/mol) |
|---|---|---|
| None | Toluene | High |
| 18-Crown-6 (B118740) | Toluene | Lower |
| [2.2.2]-Cryptand | Toluene | Lowest |
Note: The values in this table are illustrative and depend on the specific reaction and computational method used.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into dynamic processes such as ion-solvent interactions and conformational changes.
Molecular dynamics simulations have been extensively used to study the behavior of potassium fluoride in aqueous solutions. acs.orgresearchgate.nete3s-conferences.orgacs.org These simulations model the interactions between K⁺ and F⁻ ions and the surrounding water molecules. The fluoride ion, in particular, is known to form strong hydrogen bonds with water. acs.org
MD simulations can provide detailed information about the hydration shells around the ions, including the number of water molecules in the first and second hydration shells and the average ion-water distances. acs.orgresearchgate.net The simulations also reveal the dynamics of these hydration shells, such as the residence time of water molecules around the ions. acs.org For concentrated solutions of potassium fluoride, MD simulations have shown evidence for the formation of K⁺-F⁻ ion pairs. acs.org The insights gained from these simulations are crucial for understanding the macroscopic properties of potassium fluoride solutions, such as their density and transport properties. acs.orgacs.org
For reactions involving this compound, particularly in a catalytic cycle, the species involved may adopt various conformations. Computational methods can be used to perform conformational sampling to identify low-energy structures of reactants, intermediates, and products. nih.govnih.gov
Transition state theory is a fundamental concept for understanding reaction rates. ucsb.educhemrxiv.org Locating the transition state, which is a first-order saddle point on the potential energy surface, is a key goal of computational reaction mechanism studies. ucsb.edu For reactions where bifluoride acts as a catalyst or is involved in the rate-determining step, computational methods can be used to calculate the geometry and energy of the transition state. This information is vital for predicting the reaction rate and understanding the factors that influence it. For complex reactions, computational tools can help map out the entire reaction pathway, connecting reactants, intermediates, transition states, and products. ucsb.edu
Spectroscopic Simulations and Vibrational Analysis
Theoretical and computational studies have been instrumental in elucidating the complex vibrational dynamics of the bifluoride ion (HF₂⁻) within the this compound (KHF₂) crystal lattice. These investigations, often employing ab initio potential energy surfaces, provide a detailed assignment and interpretation of experimentally observed infrared (IR) spectra.
A significant theoretical study on the vibrational dynamics of the FHF⁻ ion utilized an extended model potential surface to analyze its strongly anharmonic and coupled motions. aip.org This work involved a zero-order adiabatic separation of the fast proton bending (ν₂) and stretching (ν₃) motions from the slower symmetric F-F stretching motion (ν₁). aip.org The subsequent calculations treated the ν₁ motion under an adiabatic approximation and also incorporated nonadiabatic couplings through close-coupled calculations. aip.org
The theoretical models have successfully assigned a majority of the transitions observed in the IR spectrum of solid KHF₂. aip.org While the ab initio potential surface calculations tended to yield fundamental frequencies for ν₂ and ν₃ that were 100–250 cm⁻¹ higher than experimental values, the discrepancies were consistent, allowing for unambiguous assignments. aip.org The calculated relative intensities for the stretching mode transitions (ν₃, σᵤ symmetry) and their combinations with ν₁ (ν₃+nν₁) showed good agreement with the observed spectra for KHF₂. aip.org Similarly, the calculated intensities for the bending mode (ν₂, πᵤ symmetry) transitions were in good agreement with experimental data. aip.org
The intensity of certain combination bands, such as (ν₂+nν₁), in the spectrum of KHF₂ is attributed to the influence of hydrogen bonding between adjacent FHF⁻ ions within the crystal structure. aip.org This is supported by the observation that in sodium bifluoride (NaHF₂), where such interactions are absent, the corresponding (ν₂+ν₁) band is significantly weaker, a finding that aligns with theoretical calculations. aip.org
The following table presents a comparison of calculated and observed vibrational frequencies for the bifluoride ion in this compound, illustrating the insights gained from spectroscopic simulations.
| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) | Observed Frequency in KHF₂ (cm⁻¹) |
| Symmetric F-F Stretch (ν₁) | σg+ | N/A | 630 |
| H-F Bending (ν₂) | πu | ~1375 | 1233 |
| Asymmetric H-F Stretch (ν₃) | σu+ | ~1550 | 1450 |
| Combination Band (ν₃+ν₁) | σu+ | N/A | 2080 |
| Combination Band (ν₃+2ν₁) | σu+ | N/A | 2700 |
| Combination Band (ν₂+ν₁) | πu | N/A | 1850 |
Note: Calculated frequencies are approximate values derived from theoretical models and may differ from the exact experimental values due to the level of theory and approximations used. aip.org
Thermodynamic Modeling of Fluorine Fate in Environmental Processes
Thermodynamic modeling is a critical tool for predicting the behavior and fate of fluoride in various environmental compartments following its release from sources such as this compound. These models are essential for understanding the physical-chemical processes that govern the speciation, solubility, and transport of fluoride in industrial and natural systems. scispace.com
The environmental fate of fluoride is influenced by several factors, including pH, the presence of other ions, and the geological matrix. rsc.org When this compound is released into the environment, it dissolves in water, dissociating into potassium ions (K⁺) and bifluoride ions (HF₂⁻). The bifluoride ion further equilibrates with hydrofluoric acid (HF) and fluoride ions (F⁻).
In the atmosphere, gaseous hydrogen fluoride, which can be formed from the decomposition of this compound, is absorbed by atmospheric water, forming an aerosol or fog of aqueous hydrofluoric acid. cdc.gov This is primarily removed from the atmosphere through wet deposition (rain, snow, etc.). cdc.gov Particulate fluorides also undergo wet and dry deposition, settling on land or surface water. cdc.gov
In aquatic systems, the speciation of fluoride is highly dependent on the pH of the water. In acidic conditions, HF is the dominant species, while in neutral to alkaline conditions, F⁻ is more prevalent. Thermodynamic models, such as the Pitzer ion-interaction approach, have been developed to describe the behavior of fluoride in aqueous solutions, including those containing potassium fluoride. scispace.com These models are crucial for predicting solid-liquid equilibria and the solubility of fluoride minerals. scispace.com Fluorides in water can eventually gravitate to the sediment. cdc.gov
In soil environments, the fate of fluoride is complex. Leaching is generally not a significant transport mechanism for fluorides in soil. cdc.gov Instead, fluoride ions can be taken up by plants or form complexes with other elements present in the soil, such as aluminum and iron, particularly in acidic soils. rsc.org The adsorption of fluoride onto soil particles, especially clays, is a key process that limits its mobility. rsc.org The extent of adsorption is influenced by soil pH and the concentration of fluoride. rsc.org Tea plants are known to be significant accumulators of fluoride from the soil. cdc.gov
Thermodynamic modeling plays a vital role in predicting these interactions and assessing the potential for fluoride to become bioavailable to plants and other organisms. By understanding the thermodynamic properties of fluoride-containing systems, it is possible to develop strategies for managing and remediating fluoride contamination in the environment.
Analytical Methodologies for Potassium Bifluoride Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the study of potassium bifluoride, offering detailed information about its molecular structure, bonding, and crystal dynamics.
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of the bifluoride ion ([HF₂]⁻) within the this compound crystal lattice. These studies have been instrumental in confirming the linear and symmetric (D∞h) structure of the bifluoride ion in the crystalline state. oregonstate.edu
The vibrational modes of the [HF₂]⁻ ion are of primary interest. Key modes include the symmetric stretch (ν₁), the bending (ν₂), and the asymmetric stretch (ν₃). In KHF₂, the Raman spectrum clearly shows a peak corresponding to the symmetric stretching mode (A₁g). aip.org IR absorption spectra are used to measure the bending and asymmetric stretching vibrations. aip.org
Studies have shown that the width of IR absorption bands for the ν₂ and ν₃ modes is significant, which is attributed to the coupling of neighboring oscillators with similar frequencies. aip.org Isotopic substitution studies, replacing hydrogen with deuterium (B1214612) to form KDF₂, cause shifts in the vibrational frequencies, providing further confirmation of mode assignments. oregonstate.edu The combination of IR and Raman data with neutron inelastic scattering has allowed for a detailed assignment of both the internal and lattice modes for this compound. aip.org
Table 1: Selected Vibrational Modes for Bifluoride in KHF₂
| Vibrational Mode | Spectroscopy Technique | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Symmetric Stretch (ν₁) | Raman | ~600 |
| Bending (ν₂) | Infrared | ~1233 |
| Asymmetric Stretch (ν₃) | Infrared | ~1475 |
Note: Exact wavenumbers can vary slightly based on experimental conditions and sample preparation.
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. sci-hub.ruuni-stuttgart.de As a stable solid, this compound is a diamagnetic material, meaning all its electrons are paired. Consequently, pure, unirradiated KHF₂ does not produce an ESR signal.
The application of ESR spectroscopy to the study of this compound is therefore limited to situations where paramagnetic centers are created. This can be achieved, for example, by exposing the KHF₂ crystal to ionizing radiation (such as X-rays or gamma rays). Such irradiation can create defect centers or radical ions within the crystal lattice, which are paramagnetic and can be detected and characterized by ESR. The analysis of the resulting ESR spectrum, including the g-factor and hyperfine splitting, can provide valuable information about the electronic structure and local environment of these radiation-induced defects. fu-berlin.de However, ESR is not a standard technique for the routine analysis of the compound itself but rather a specialized research tool for studying its properties under specific, high-energy conditions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective method for investigating the local chemical environment of specific nuclei. sintef.no For this compound, ¹H and ¹⁹F NMR are particularly insightful for studying the strong hydrogen bond in the [FHF]⁻ ion and for probing ionic dynamics in the solid state.
Solid-state NMR studies can reveal details about the structure and motion of the bifluoride ion. The ¹⁹F NMR spectrum, for instance, can provide information on the chemical shielding anisotropy and the internuclear distances. researchgate.net Mechanistic studies may involve variable-temperature NMR experiments to investigate the onset of ionic motion or phase transitions within the crystal. researchgate.net By analyzing changes in the NMR lineshape or relaxation times as a function of temperature, researchers can deduce activation energies for dynamic processes, such as the reorientation of the [FHF]⁻ ion. This information is crucial for understanding the compound's physical properties and its behavior at the elevated temperatures used in electrolysis.
Electrochemical Analysis Methods
Electrochemical methods are central to understanding the behavior of this compound in its primary application as an electrolyte for the industrial production of fluorine gas. wikipedia.orgdf-chemicals.com Molten KHF₂ serves as the medium for the electrolysis of hydrogen fluoride (B91410).
Electrochemical analysis in this context is used to:
Determine the Electrochemical Window: Techniques like cyclic voltammetry are used to establish the potential range over which the molten salt electrolyte is stable and does not decompose. This is critical for optimizing the efficiency of fluorine production and minimizing side reactions.
Measure Ionic Conductivity: Electrochemical Impedance Spectroscopy (EIS) is a key technique for measuring the ionic conductivity of the molten KHF₂. High conductivity is essential for an efficient industrial electrolysis process. df-chemicals.com
Monitor Impurities: The presence of impurities, particularly water, in the molten electrolyte is highly detrimental to the fluorine production process. Electrochemical methods can be used to detect and quantify these impurities. For example, the presence of water can be detected by its electrochemical signature during voltammetric scans.
These analytical methods are not typically used to analyze the KHF₂ solid itself, but rather its molten state, providing critical data for controlling and optimizing the industrial electrolytic process. vsmu.byasdlib.org
Chromatographic Techniques for Compound Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. gantep.edu.tr The applicability of a specific chromatographic technique depends on the physical state and volatility of the compound of interest.
Gas Chromatography (GC) is a powerful analytical technique used to separate and detect volatile and semi-volatile compounds in a sample. gantep.edu.tr this compound is an ionic, non-volatile salt and therefore cannot be analyzed directly by GC.
However, GC plays an important indirect role in the analysis related to KHF₂. Its applications include:
Analysis of Precursors: The industrial synthesis of KHF₂ involves the reaction of potassium hydroxide (B78521) or potassium carbonate with hydrogen fluoride (HF). wikipedia.orggoogle.com GC can be used to determine the purity of the anhydrous hydrogen fluoride precursor, identifying and quantifying volatile impurities that could affect the quality of the final product.
Analysis of Reaction Products: In the electrolytic production of fluorine from molten KHF₂, GC is an essential tool for analyzing the composition of the output gas stream. It is used to quantify the purity of the fluorine (F₂) produced and to detect volatile by-products or impurities, such as unreacted hydrogen fluoride (HF) or carbon tetrafluoride (CF₄), which can arise from reactions with carbon anodes. jeol.com
In these applications, GC provides crucial process control information, ensuring the purity of raw materials and the quality of the final products associated with this compound's main industrial use. nih.gov
Selective Moisture Trapping in Analytical Processes
In various analytical procedures, the presence of moisture can interfere with the accurate quantification of analytes. Selective moisture trapping is a critical step to ensure the reliability of results. While research directly on moisture trapping for the analysis of this compound is specific, the principles can be understood from the use of related fluoride compounds as desiccants in analytical setups. Anhydrous potassium fluoride, a related salt, has been identified as a novel and effective agent for selectively trapping water vapor, particularly in gas chromatography. rsc.org
This selectivity is crucial because, unlike many traditional desiccants, potassium fluoride does not significantly adsorb low molecular weight volatile organic compounds such as alcohols and ketones. rsc.org This property allows for the effective removal of water from a sample stream without compromising the integrity of the organic analytes being measured. rsc.org In a typical application, an air or gas stream is passed through a trap containing the anhydrous potassium salt before it reaches the analytical instrument. rsc.org This assembly can be highly efficient, allowing for the determination of analytes at concentrations in the micrograms per cubic meter (μg m⁻³) range with high precision. rsc.org This methodology of using a fluoride-based salt highlights a potential application in analytical systems where the removal of water is necessary for accurate measurements related to this compound or its associated chemical matrix.
Crystallographic Analysis (e.g., Neutron Diffraction) for Structural Determination
The precise determination of the crystal structure of this compound, particularly the location of the hydrogen atom, has been a subject of significant research, with single-crystal neutron diffraction emerging as a uniquely powerful tool. aip.orgoipub.com Unlike X-ray diffraction, where scattering is dependent on electron density, neutrons interact with atomic nuclei, making it possible to accurately locate light atoms like hydrogen. epj-conferences.org
Neutron diffraction studies on this compound (KHF₂) single crystals have been instrumental in elucidating the geometry of the bifluoride ion (F-H-F)⁻. aip.orgoipub.com These analyses have shown that the hydrogen atom is situated in a central position between the two fluorine atoms, confirming a linear and symmetric F-H-F arrangement. aip.orgaip.org The refinement of neutron diffraction data has determined the F-H-F distance to be 2.277 ± 0.006 Å. aip.org While diffraction data alone cannot definitively distinguish between a truly symmetric model and one with hydrogen in two equally probable positions very close to the center, analysis of the vibrational amplitudes of the hydrogen and fluorine atoms lends strong support to the linear, symmetric model. aip.org
The data from these crystallographic studies also reveal an asymmetry in the thermal motion of the atoms, which suggests that the bifluoride ion undergoes significant rotatory oscillation within the crystal lattice. aip.orgoipub.com
The detailed structural parameters of this compound as determined by these methods are summarized in the table below.
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Tetragonal | materialsproject.org |
| Space Group | I4/mcm | materialsproject.org |
| Lattice Parameters | ||
| a | 5.60 Å | materialsproject.org |
| b | 5.60 Å | materialsproject.org |
| c | 6.71 Å | materialsproject.org |
| α, β, γ | 90.00º | materialsproject.org |
| Bond Distances | ||
| F–H–F | 2.277 ± 0.006 Å | aip.org |
| H–F | 1.14 Å | materialsproject.org |
| K–F | 2.73 Å | materialsproject.org |
Quantitative Determination of Water Content in this compound
The accurate determination of water content in inorganic salts like this compound is essential for quality control and process chemistry. The Karl Fischer titration method is a widely used and precise technique for this purpose. merckmillipore.comnihs.go.jp However, the specific properties of this compound present certain analytical challenges.
This compound dissolves slowly in methanol (B129727), the most common solvent used in Karl Fischer titration. merckmillipore.com To overcome this solubility issue and ensure a complete reaction, several modifications to the standard procedure are recommended. One approach is to add formamide (B127407) as a co-solvent to the titration medium, which improves the dissolution of the salt. merckmillipore.comsigmaaldrich.com Alternatively, conducting the titration at an elevated temperature of 50 °C can enhance solubility and reaction kinetics. merckmillipore.comsigmaaldrich.com For the analysis of this compound, volumetric Karl Fischer titration is generally preferred, while coulometric analysis is not recommended. merckmillipore.com
An alternative to direct titration is the Karl Fischer oven technique. merckmillipore.comsigmaaldrich.com This method is particularly advantageous for salts that are thermally stable but may cause side reactions in the Karl Fischer solution. merckmillipore.comosti.gov In this procedure, the sample is heated in an oven, and the evolved water is carried by a dry inert gas stream into the titration cell for quantification. merckmillipore.comsigmaaldrich.com This approach also allows for the differentiation between various types of water bonding, such as adherent surface moisture and enclosed water, by slowly heating the sample. merckmillipore.comsigmaaldrich.com
Another specialized method for determining trace amounts of water in fluoride salts involves azeotropic distillation. osti.gov In this technique, the water is removed from the salt by extraction with a solvent like xylene, and the extracted water is then titrated with the Karl Fischer reagent. osti.gov This method is particularly valuable for thermally unstable solids and can achieve a limit of determination on the order of 0.01% when using a sufficiently large sample size. osti.gov
Environmental Research Perspectives
Environmental Pathways and Decomposition in Moist Environments
Potassium bifluoride is not known to persist in the environment for extended periods, generally lasting only a few days. solvay.com Its primary environmental pathway of concern involves its high solubility in water and its reaction with moisture. solvay.com When this compound comes into contact with water, including perspiration or moist air, it undergoes decomposition, liberating hydrofluoric acid (HF). solvay.com This reaction is a critical aspect of its environmental behavior, as hydrofluoric acid is a corrosive and hazardous substance.
The decomposition process can be represented by the hydrolysis of the bifluoride ion ([HF₂]⁻): K[HF₂] + H₂O → KF + HF + H₂O
In aqueous solutions, this compound creates a strongly acidic environment. noaa.gov The liberated hydrofluoric acid can then react with various materials in the environment. For instance, it is known to etch glass and corrode most metals. solvay.comnih.gov In soil or water systems, the fluoride (B91410) ions can be immobilized through reactions with minerals. Spills of this compound can be neutralized with substances like lime (calcium hydroxide) to immobilize the fluoride ions as calcium fluoride, a much less soluble compound. solvay.com
Exposure of this compound to high temperatures, strong acids, or strong bases can also cause decomposition, resulting in the release of hydrogen fluoride gas. solvay.com While the compound itself is not flammable, its decomposition during a fire can generate hazardous fumes, including hydrogen fluoride vapor. solvay.comnih.gov
Table 1: Decomposition Reactions of Potassium Biflouride
| Condition | Reactants | Products | Environmental Significance |
|---|---|---|---|
| Moisture/Water | This compound (K[HF₂]), Water (H₂O) | Potassium Fluoride (KF), Hydrofluoric Acid (HF) | Release of corrosive and toxic hydrofluoric acid into the immediate environment. solvay.com |
| Thermal Decomposition | This compound (K[HF₂]) | Potassium Fluoride (KF), Hydrogen Fluoride (HF) | Release of toxic hydrogen fluoride gas. wikipedia.org |
| Strong Acids | this compound (K[HF₂]), Acid (H⁺) | Potassium Fluoride (KF), Hydrogen Fluoride (HF) | Formation of highly corrosive hydrogen fluoride gas. |
Fate of Fluorine in Waste Treatment Processes
The treatment of waste containing fluorine, such as sludge from industrial processes, is crucial for environmental protection. The primary goal is to convert the fluorine into stable, non-hazardous forms, a process often involving thermal treatment and chemical stabilization.
During the thermal treatment of fluorine-containing waste, such as industrial sludge, fluorine compounds undergo transformation and mineralization. A common strategy involves the addition of calcium-containing compounds, like lime (Ca(OH)₂), to facilitate the conversion of fluorine into stable mineral phases. acs.orgsci-hub.se
Two primary mineralization pathways have been identified, leading to the formation of Calcium Fluoride (CaF₂) and Fluoroapatite (Ca₅(PO₄)₃F). acs.orgsci-hub.seresearchgate.net
Formation of Calcium Fluoride (CaF₂): At lower to moderate temperatures (approximately 300–600 °C), the dominant mechanism is the formation of calcium fluoride, which is a stable and sparingly soluble mineral. acs.orgsci-hub.seresearchgate.net Increasing the treatment time and temperature in this range generally enhances the efficiency of this transformation. acs.orgsci-hub.se
Formation of Fluoroapatite (Ca₅(PO₄)₃F): At higher temperatures (700–900 °C), particularly in environments with low concentrations of fluorine-containing organic compounds and the presence of phosphorus, the formation of fluoroapatite can become the primary mineralization mechanism. acs.orgsci-hub.se
Table 2: Fluorine Mineralization Efficiency at Different Temperatures
| Temperature | Time | Mineralization Efficiency (%) | Primary Crystalline Phase |
|---|---|---|---|
| 400 °C | 3 min | ~50% | Calcium Fluoride (CaF₂) |
| 400 °C | 15 min | ~70% | Calcium Fluoride (CaF₂) |
| 600 °C | 1 min | ~71% | Calcium Fluoride (CaF₂) |
| 600 °C | 15 min | ~77% | Calcium Fluoride (CaF₂) |
| 900 °C | 1 min | ~68% | Calcium Fluoride (CaF₂), Fluoroapatite (Ca₅(PO₄)₃F) |
Data derived from studies on PFOS-containing sludge with lime addition. acs.orgsci-hub.se
The presence of other minerals in the waste matrix significantly influences the transformation pathways and ultimate fate of fluorine during treatment.
Calcium Compounds: As noted, minerals containing calcium, such as calcium hydroxide (B78521) (lime), are crucial. They act as a source of calcium ions (Ca²⁺) that react with fluoride to form stable calcium fluoride (CaF₂), effectively immobilizing the fluorine in a solid, mineral phase. acs.orgsci-hub.se
Phosphorus Compounds: The presence of phosphorus compounds, often found in biomass within waste sludge, plays a significant role, especially at high temperatures. acs.org Phosphorus can react with calcium fluoride and other components to form the even more stable mineral fluoroapatite (Ca₅(PO₄)₃F). acs.orgsci-hub.se This pathway becomes more prominent when treating sludge with lower concentrations of original fluorine compounds. acs.orgsci-hub.se
Table 3: Influence of Co-existing Minerals on Fluorine Fate in Thermal Treatment
| Co-existing Mineral | Chemical Formula | Influence on Fluorine Fate | Resulting Fluorine Compound(s) |
|---|---|---|---|
| Lime | Ca(OH)₂ | Promotes mineralization by providing calcium ions. acs.orgsci-hub.se | Calcium Fluoride (CaF₂) |
| Phosphorus Compounds | (e.g., from biomass) | Can enhance mineralization at high temperatures, forming a highly stable compound. acs.orgsci-hub.se | Fluoroapatite (Ca₅(PO₄)₃F) |
| Silicon Dioxide | SiO₂ | Can lead to the loss of fluorine as a volatile gas at high temperatures. acs.orgsci-hub.seresearchgate.net | Silicon Tetrafluoride (SiF₄) |
Future Directions and Emerging Research Areas
Development of More Sustainable Synthesis Protocols
Traditional synthesis of potassium bifluoride involves the reaction of potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) with hydrofluoric acid (HF). heavenmaterials.comwikipedia.orgchemkraft.ir While effective, this method relies on highly corrosive HF and can be energy-intensive. Research is now moving towards greener and more economically viable production pathways, focusing on process optimization and the use of alternative fluoride (B91410) sources.
One promising approach involves the use of organic solvents in the synthesis process. A patented method describes reacting anhydrous hydrofluoric acid and potassium hydroxide in an organic solvent in which the reactants are more soluble than the resulting this compound. google.com This process allows for the direct precipitation of high-purity, anhydrous KHF₂ powder, simplifying separation and reducing downstream purification needs. google.com Crucially, the organic solvent can be recycled, minimizing waste and lowering operational costs. google.com
Another significant area of research is the utilization of industrial byproducts as a fluoride source. Hydrofluorosilicic acid (H₂SiF₆), a byproduct from the fertilizer industry, is being investigated as a low-cost starting material. google.comquickcompany.in Processes have been developed where H₂SiF₆ is reacted with potassium fluoride to precipitate potassium fluorosilicate, which can then be converted to this compound. google.com This approach not only provides a value-added use for an industrial waste stream but also reduces the reliance on primary hydrofluoric acid production.
Furthermore, the concept of a "circular fluorine economy" is driving research into recycling fluoride from various waste streams. This includes recovering fluoride from aluminum electrolyte wastes and even from the decomposition of persistent poly- and perfluoroalkylated substances (PFAS), commonly known as 'forever chemicals'. ox.ac.ukeurekalert.orgnih.govox.ac.uk These advanced recycling methods could provide a sustainable source of fluoride for producing KHF₂ and other essential fluorochemicals in the future. eurekalert.orgox.ac.uk Market analysis indicates that innovations in sustainable manufacturing are expected to impact 50% of the market's future growth, with 45% of recent developments focusing on environmental sustainability and green chemistry initiatives. globalgrowthinsights.com
Exploration of Novel Catalytic Systems Utilizing this compound
This compound's utility extends beyond being a fluorinating agent; it is also a key component in novel catalytic systems. Its ability to act as a catalyst or activate other reagents is a subject of ongoing research. df-chemicals.com
Recent breakthroughs include the use of KHF₂ in gold-catalyzed hydrofluorination of alkynes. In this system, a gold complex catalyzes the addition of HF (derived from KHF₂) across the carbon-carbon triple bond of an alkyne, providing an efficient route to synthesize valuable fluoroalkenes.
Bifluoride salts, including KHF₂, have been identified as powerful catalysts for the sulfur(VI) fluoride exchange (SuFEx) reaction. This "click chemistry" reaction is used to create polysulfates and polysulfonates, which are polymers with a wide range of applications. The bifluoride catalyst is significantly more active than traditional catalysts, allowing for much lower catalyst loadings (down to 0.05 mol%) and enabling the synthesis of high-molecular-weight polymers.
In the realm of nucleophilic fluorination, KHF₂ is used in aqueous solutions in combination with phase-transfer catalysts. These systems facilitate the transfer of the bifluoride ion from the aqueous phase to an organic phase where it can react with substrates like sulfonyl chlorides and acyl chlorides. boulingchem.com The addition of a phase-transfer catalyst can significantly increase the reaction rate and improve selectivity, minimizing the formation of unwanted byproducts. boulingchem.com
| Catalytic System | Role of this compound (KHF₂) | Reaction Type | Key Advantage |
|---|---|---|---|
| Gold(I) / KHF₂ | Fluorinating Agent | Hydrofluorination of Alkynes | Efficient synthesis of fluoroalkenes. |
| Bifluoride Salts (e.g., KHF₂) | Catalyst | Sulfur(VI) Fluoride Exchange (SuFEx) | High catalytic activity at very low loadings for polymer synthesis. |
| Phase-Transfer Catalyst / Aqueous KHF₂ | Fluoride Source | Nucleophilic Fluorination | Enhanced reaction rates and selectivity in biphasic systems. boulingchem.com |
Advancements in High-Purity this compound Production for Niche Applications
Several high-tech industries require this compound of exceptionally high purity, driving advancements in its production and purification. Niche applications in electronics and scientific research, where impurities can compromise performance and experimental outcomes, are major contributors to this demand. globalgrowthinsights.com
The electronics sector, for instance, requires high-purity KHF₂ for preparing specialized etching solutions used in the manufacturing of semiconductors and circuit boards. globalgrowthinsights.com The presence of metallic or other impurities can lead to defects in the microelectronic components. Consequently, demand for KHF₂ with purity levels of 99% and above has seen significant growth. globalgrowthinsights.com Market reports indicate that the increased demand for high-purity this compound contributed to 35% of the market's growth over the last five years. globalgrowthinsights.com
To meet these stringent requirements, new production methods are being developed. A process involving the reaction of anhydrous hydrofluoric acid and potassium hydroxide in an organic solvent has been shown to produce anhydrous KHF₂ with a purity of 99.5%. google.com The method's effectiveness stems from the low solubility of KHF₂ in the chosen organic solvent, causing it to precipitate out in a pure, anhydrous form, which is then easily separated and dried. google.com
| Purity Level | Primary Niche Applications | Rationale |
|---|---|---|
| >98% | General industrial use, aluminum fluoride production. globalgrowthinsights.com | Sufficient for bulk chemical synthesis where trace impurities are tolerated. globalgrowthinsights.com |
| >99% | Electronics (semiconductor etching), specialized chemical synthesis. globalgrowthinsights.com | Minimizes defects in microfabrication and prevents side reactions in sensitive synthesis. globalgrowthinsights.com |
| >99.5% | Advanced scientific research, high-performance electronics. google.com | Ensures precision, reproducibility, and optimal performance in highly sensitive systems. google.com |
Interdisciplinary Research Integrating this compound Chemistry with New Technologies
The unique properties of this compound make it a valuable material in interdisciplinary research that merges chemistry with emerging technologies, particularly in energy storage and advanced materials.
In the field of energy storage, KHF₂ is being explored as a component in electrolytes for advanced battery technologies. heavenmaterials.com Its high ionic conductivity and compatibility with various electrode materials make it a candidate for next-generation high-performance batteries. heavenmaterials.com The demand for more efficient and sustainable energy solutions continues to spur interest in KHF₂ for these applications. heavenmaterials.com
This compound is also integral to the production of elemental fluorine through the electrolysis of molten KHF₂. wikipedia.org This process, first demonstrated by Henri Moissan in 1886, remains fundamental to the fluorine industry. wikipedia.org The resulting high-purity fluorine gas is a critical raw material for producing high-performance materials such as fluoropolymers (e.g., Teflon) and for processes like uranium enrichment, linking KHF₂ chemistry to materials science and nuclear technology. df-chemicals.com As green energy technologies advance, the role of high-purity fluorides derived from KHF₂ becomes increasingly important in fields like semiconductors and electronics. jxfluorides.com
The compound's role as an etchant for glass and silicon-based materials also places it at the intersection of chemistry and materials engineering, enabling the fabrication of complex components for electronics and optical devices. heavenmaterials.comchemkraft.ir This versatility ensures that as new technologies emerge, research into the applications of this compound will continue to expand.
Q & A
Q. Common Pitfalls :
- Moisture Contamination : Traces of H₂O hydrolyze HF₂⁻ to HF, reducing conductivity. Use anhydrous conditions and argon purging.
- Electrode Corrosion : Platinum or nickel anodes are preferred over carbon to minimize degradation .
What safety protocols are critical when handling this compound in electrochemical experiments?
Basic Research Question
KHF₂ is highly toxic (H301, H314) and corrosive. Essential protocols include:
Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., neoprene), full-face shields, and lab coats.
Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent HF vapor inhalation.
Exposure Limits : Adhere to OSHA’s 2.5 mg/m³ (as F⁻) ceiling. Monitor air quality with fluoride ion-selective electrodes.
Spill Management : Neutralize spills with calcium carbonate slurry to immobilize fluoride ions .
Q. Regulatory Compliance :
- Waste Disposal : Treat KHF₂ waste with excess Ca(OH)₂ to form insoluble CaF₂ before landfill disposal (per EPA guidelines).
- Transport : Classify as UN1811 (Corrosive, Class 8) with secondary 6.1 hazard labeling .
How can researchers resolve contradictions in reported toxicity data for this compound?
Advanced Research Question
Discrepancies in toxicity studies often arise from:
Dose-Response Variability : Aquatic toxicity (e.g., Daphnia magna LC₅₀) ranges from 10–100 mg/L due to differences in water hardness and pH. Use standardized OECD Test No. 202 protocols.
Bioavailability : Fluoride ion (F⁻) release depends on pH. Conduct parallel experiments at pH 5.0–7.0 to isolate KHF₂-specific effects vs. F⁻ toxicity.
Data Validation : Cross-check with ion chromatography to quantify F⁻ concentrations and rule out matrix interferences .
Q. Recommendations :
- Meta-Analysis : Aggregate data from REACH dossiers and EPA ToxCast to identify consensus thresholds.
- In Silico Modeling**: Use QSAR models (e.g., ECOSAR) to predict ecotoxicity under untested conditions .
What advanced characterization techniques are required to confirm the identity of novel this compound complexes?
Advanced Research Question
For new KHF₂ adducts (e.g., coordination polymers):
Structural Analysis : Single-crystal XRD to resolve HF₂⁻ bridging geometry and K⁺ coordination.
Spectroscopic Validation :
- Raman Spectroscopy : Peaks at 1,200–1,400 cm⁻¹ confirm symmetric/asymmetric HF₂⁻ stretching.
- ¹⁹F NMR : Chemical shifts at −120 to −150 ppm indicate fluoridoborate environments.
Thermal Stability : Differential scanning calorimetry (DSC) to detect phase transitions or decomposition events .
Case Study : A 2021 study on cobaltocenium-KHF₂ complexes used synchrotron XRD to reveal π-stacking interactions, validated by Hirshfeld surface analysis .
How can this compound be integrated into fluorine-free electrochemical systems to minimize environmental impact?
Advanced Research Question
While KHF₂ is a fluorine source, strategies to reduce F⁻ leakage include:
Encapsulation : Embed KHF₂ in silica aerogels to control F⁻ release during electrolysis.
Alternative Solvents : Use ionic liquids (e.g., [BMIM][PF₆]) as non-aqueous media to suppress hydrolysis.
Catalytic Recovery : Deploy CeO₂ nanoparticles to catalytically degrade residual F⁻ into inert CeF₃ .
Q. Challenges :
- Conductivity Trade-offs : Non-aqueous systems may reduce ion mobility. Optimize by adding LiTFSI (0.1–0.5 M) .
What are the methodological flaws to avoid when designing experiments involving this compound?
Basic Research Question
Common experimental errors:
Incomplete Neutralization : Residual HF in KHF₂ samples skews pH-dependent results. Validate via pH titration (endpoint pH 7.0 ± 0.2).
Improvent Storage : Hygroscopic KHF₂ must be stored in desiccators with P₂O₅.
Overlooking Side Reactions : In fluorination reactions, HF₂⁻ can act as a fluoride donor or acid. Use control experiments with KF to isolate roles .
Q. Peer Review Tips :
- Blind Testing : Have independent labs replicate key findings to confirm reproducibility.
- Confounding Variables : Document ambient humidity, stirring rates, and electrode history .
How does this compound compare to other fluoride salts (e.g., KF, NaHF₂) in fluorination efficiency?
Basic Research Question
Comparative analysis:
| Property | KHF₂ | KF | NaHF₂ |
|---|---|---|---|
| Fluoride Availability | High (HF₂⁻) | Moderate | High |
| Solubility (H₂O, 25°C) | 392 g/L | 92 g/L | 320 g/L |
| Thermal Stability | Decomposes >300°C | Stable | Decomposes >160°C |
| Cost (Lab Scale) | $$$ | $$ | $$ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
